Ranitidine N,S-Dioxide

説明

Contextualization of Ranitidine (B14927) Oxidative Metabolites and Degradants

Ranitidine, known for its role in reducing stomach acid production, undergoes metabolism in the body, leading to the formation of several oxidative metabolites. nih.gov The primary routes of ranitidine metabolism involve N-oxidation, S-oxidation, and N-demethylation. jst.go.jp The main metabolites identified in human urine are ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine (B8681039). jst.go.jpwikipedia.org Specifically, ranitidine N-oxide accounts for less than 4% of the dose, while ranitidine S-oxide and desmethylranitidine each represent about 1%. wikipedia.orgdrugbank.com The formation of these metabolites is primarily carried out by flavin-containing monooxygenase (FMO) enzymes and cytochrome P450 (CYP) isozymes in the liver. jst.go.jp

Ranitidine N,S-dioxide emerges in this context as a further oxidized derivative, representing a product of both N-oxidation and S-oxidation. The study of such metabolites and degradants is crucial for a comprehensive understanding of a drug's lifecycle, from its metabolic fate in the body to its potential degradation under various environmental conditions. This exploration helps in identifying all related substances that could be present in the final drug product or that could form over time.

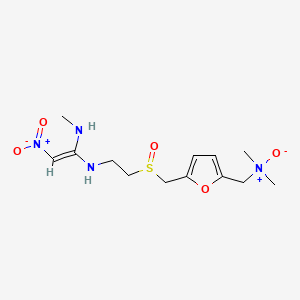

Chemical Structural Features of this compound

This compound is characterized by the presence of both an N-oxide and an S-oxide functional group, distinguishing it from its parent compound, ranitidine, and its primary metabolites. nih.govclearsynth.com The introduction of these two oxygen atoms significantly alters the molecule's physicochemical properties.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide | nih.govclearsynth.com |

| CAS Number | 1185237-42-6 | nih.govclearsynth.com |

| Molecular Formula | C13H22N4O5S | nih.govsynthinkchemicals.com |

| Molecular Weight | 346.41 g/mol | nih.gov |

The N-oxide group is formed on the tertiary amine of the dimethylaminomethyl furan (B31954) moiety, while the S-oxide (sulfinyl) group is formed at the sulfur atom in the ethylthiomethyl side chain. nih.gov These modifications increase the polarity of the molecule compared to ranitidine.

Research Significance of Highly Oxidized Drug Derivatives

The study of highly oxidized drug derivatives like this compound holds considerable importance in pharmaceutical research for several reasons.

Understanding Metabolic Pathways: Investigating the formation of such derivatives provides a more complete picture of a drug's metabolic profile. This knowledge is essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Identification of Impurities and Degradants: Oxidative processes can lead to the formation of impurities in drug substances and products during manufacturing and storage. dntb.gov.uanih.gov Characterizing these highly oxidized forms is a critical aspect of quality control to ensure the safety and efficacy of pharmaceuticals. clearsynth.com

Development of Analytical Methods: The presence of these derivatives necessitates the development of sensitive and specific analytical methods for their detection and quantification in both biological matrices and pharmaceutical formulations. jocpr.com

Informing Drug Design: Understanding how and where a drug molecule is oxidized can inform the design of new drug candidates with improved metabolic stability. nih.govacs.org By modifying the chemical structure at sites prone to extensive oxidation, medicinal chemists can develop drugs with more predictable pharmacokinetic profiles. The introduction of oxidative functional groups can also sometimes lead to derivatives with enhanced therapeutic properties. nih.gov

Assessing Biological Activity: Metabolites and degradants may possess their own pharmacological or toxicological activity. While the primary metabolites of ranitidine, the N-oxide and S-oxide, have weak H2-receptor blocking activity, it is important to assess the biological impact of all derivatives. hres.ca The increased polarity of N-oxides, for instance, can decrease membrane permeability and may be a deliberate strategy in drug design to alter a compound's distribution. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDYETSZJZHPPA-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670101 | |

| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185237-42-6 | |

| Record name | N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Formation Pathways for Ranitidine N,s Dioxide

Chemical Oxidation Routes to Ranitidine (B14927) N,S-Dioxide

The transformation of ranitidine to its N,S-dioxide derivative can be achieved through controlled chemical oxidation. This section explores the synthetic methodologies and the influence of different oxidizing agents and their quantities on the reaction.

Targeted Synthetic Methodologies for Dual Oxidation

The synthesis of Ranitidine N,S-Dioxide involves the specific oxidation of both the nitrogen and sulfur atoms within the ranitidine molecule. While direct synthetic routes focusing exclusively on the N,S-dioxide are not extensively detailed in readily available literature, the formation of its single-oxidized precursors, ranitidine N-oxide and ranitidine S-oxide, is well-documented. jst.go.jpnih.govresearchgate.net The synthesis of the dual-oxidized compound would logically proceed from ranitidine or one of its mono-oxidized metabolites through further oxidation.

Evaluation of Oxidizing Agents and Reaction Stoichiometry

Various oxidizing agents have been utilized to study the oxidation of ranitidine. For instance, potassium iodate (B108269) has been used in acidic conditions to oxidize ranitidine, with a stoichiometric ratio of 1:3 (iodate:reduced ranitidine hydrochloride), primarily affecting the sulfur atom. Similarly, potassium bromate (B103136) in the presence of an acid and bromide has been shown to oxidize ranitidine hydrochloride with a 1:1 stoichiometry. nih.gov Another study employed chloramine-T to oxidize ranitidine hydrochloride, identifying ranitidine-S-oxide as the product. researchgate.net The formation of this compound would necessitate an oxidizing system capable of acting on both the tertiary amine and the thioether functional groups, likely requiring a stronger oxidizing environment or a specific catalyst. The precise stoichiometry for the dual oxidation to this compound would depend on the specific reagents and reaction conditions employed.

Enzymatic Oxidation Pathways Potentially Leading to this compound

In biological systems, the formation of ranitidine metabolites, including the potential for this compound, is primarily mediated by specific enzyme families. This section focuses on the roles of flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) isozymes in the oxidative metabolism of ranitidine.

Role of Flavin-Containing Monooxygenases (FMOs) in Multi-Oxidation Processes

Flavin-containing monooxygenases are a key class of enzymes involved in the metabolism of nitrogen- and sulfur-containing compounds. ucl.ac.uk Research has demonstrated that FMOs, particularly FMO3, the predominant form in the adult human liver, are capable of oxidizing ranitidine to both its N-oxide and S-oxide forms. jst.go.jpnih.gov Studies using rat and human liver microsomes have shown that N-oxidation is the major pathway (66-76%), followed by S-oxidation (13-18%). jst.go.jpnih.gov Recombinant human FMO3 has been shown to produce both ranitidine N-oxide and S-oxide at a ratio of approximately 4 to 1. jst.go.jpnih.gov While the direct formation of this compound by FMOs in a single step is not explicitly documented, the capacity of these enzymes to perform both N- and S-oxidation suggests a potential pathway for the formation of the dual-oxidized metabolite through sequential oxidation reactions. The efficiency of different FMO isozymes varies, with FMO1 being significantly less efficient than FMO3 in producing both N- and S-oxides. jst.go.jpnih.gov

| Enzyme/System | Metabolite(s) Formed | Relative Percentage/Activity |

| Rat and Human Liver Microsomes | Ranitidine N-oxide | 66-76% |

| Ranitidine S-oxide | 13-18% | |

| Desmethylranitidine (B8681039) | 12-16% | |

| Recombinant Human FMO3 | Ranitidine N-oxide and S-oxide | Ratio of 4:1 |

Investigation of Cytochrome P450 Isozyme Contributions

The cytochrome P450 (CYP) family of enzymes also plays a role in the metabolism of ranitidine, although it appears to be more involved in N-demethylation rather than oxidation at the nitrogen and sulfur atoms. jst.go.jpnih.govdrugsporphyria.net Inhibition studies have shown that while FMO inhibitors significantly reduce N- and S-oxidation, CYP inhibitors primarily affect the desmethylation of ranitidine. jst.go.jpnih.gov Specifically, CYP1A2, CYP2C19, and CYP2D6 are implicated in the metabolism of ranitidine. drugsporphyria.net Although the primary metabolites formed by CYPs are desmethylranitidine, the potential for these enzymes to contribute to the formation of oxidized metabolites, including the precursors to this compound, cannot be entirely ruled out, especially given the broad substrate specificity of some CYP isozymes. jst.go.jpnih.govmefst.hr

Advanced Spectroscopic and Spectrometric Elucidation of Ranitidine N,s Dioxide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no available published data detailing the NMR spectroscopic characteristics of Ranitidine (B14927) N,S-Dioxide.

Two-Dimensional NMR Techniques for Structural Connectivity and Stereochemical AssignmentStudies employing 2D NMR techniques such as COSY, HSQC, or HMBC to confirm the structural connectivity and stereochemistry of Ranitidine N,S-Dioxide are not available.

Vibrational Spectroscopy

Detailed vibrational analysis of this compound is not present in the accessible literature.

Comprehensive Vibrational Mode Assignment and Analysis

A comprehensive experimental vibrational mode assignment for this compound through techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy is not extensively detailed in the available scientific literature. However, an analysis of its structure allows for the prediction of characteristic vibrational frequencies based on its functional groups.

The molecule contains several key functional groups whose vibrations can be predicted:

Sulfoxide (B87167) (S=O) Stretching: The introduction of the S=O group would produce a strong and characteristic stretching vibration, typically expected in the 1000-1100 cm⁻¹ region.

N-Oxide (N→O) Stretching: The N-oxide functional group on the dimethylamino moiety gives rise to a characteristic stretching vibration, generally found in the 950-975 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: The nitro group on the ethenediamine portion of the molecule is expected to show strong asymmetric and symmetric stretching vibrations, typically near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Studies on the parent compound, ranitidine hydrochloride, have identified these NO₂ stretching modes. ijcrar.com

Furan (B31954) Ring Modes: Vibrations associated with the furan ring (C-O-C and C=C stretching) are expected, as seen in the spectra of ranitidine hydrochloride. ijcrar.comirdg.org

C-H, N-H, and C-N Vibrations: Standard stretching and bending vibrations for aliphatic and amine C-H and N-H groups, as well as C-N bonds, would be present throughout the spectrum.

A definitive assignment would require dedicated experimental studies on purified this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of compounds like this compound.

High-resolution mass spectrometry provides the exact mass of a molecule, which is a critical parameter for confirming its elemental composition. For this compound, the molecular formula is C₁₃H₂₂N₄O₅S. Based on this composition, the computed exact mass is a definitive identifier. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₅S | nih.gov |

| Computed Molecular Weight | 346.41 g/mol | nih.gov |

| Computed Exact Mass (Monoisotopic) | 346.13109099 Da | nih.gov |

For related compounds like Ranitidine-S-oxide, MS/MS analysis has been performed, providing insight into how a part of the molecule might fragment. Similarly, mass spectra of Ranitidine-N-oxide show characteristic ions related to the parent ranitidine structure. tandfonline.com A full MS/MS analysis of the N,S-Dioxide would be necessary to elucidate its unique fragmentation, likely involving cleavages adjacent to the sulfoxide, the N-oxide, the furan ring, and the nitroethenediamine group.

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the separation, detection, and quantification of ranitidine and its metabolites in various samples. nih.govebi.ac.uk These methods offer high sensitivity and selectivity.

LC-MS/MS methods have been extensively developed for separating ranitidine from its primary metabolites, including ranitidine N-oxide and ranitidine S-oxide. tandfonline.comebi.ac.uk While this compound is a known related substance, specific LC-MS/MS methods optimized for its selective detection and characterization have not been detailed in the surveyed scientific reports. The development of such a method would be a logical step for studying the metabolism or degradation pathways of ranitidine more comprehensively.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores.

An experimental UV-Vis spectrum specifically for this compound is not described in the available literature. However, the structure of this compound contains the same principal chromophore as the parent ranitidine molecule: the N-methyl-2-nitro-1,1-ethenediamine group. This conjugated system is responsible for the characteristic UV absorption of ranitidine.

Studies on ranitidine hydrochloride consistently report a maximum absorption (λmax) in the ultraviolet region, which is attributed to this chromophore. The oxidation of the sulfur and nitrogen atoms at other positions in the molecule is not expected to significantly alter the primary electronic transitions of this isolated chromophore. Therefore, the electronic absorption properties of this compound are predicted to be very similar to those of ranitidine.

| Compound | Reported λmax | Solvent/Conditions | Source |

|---|---|---|---|

| Ranitidine Hydrochloride | ~312 nm | Acetonitrile (B52724) | researchgate.net |

| Ranitidine Hydrochloride | 313 nm | - | researchgate.net |

| Ranitidine Hydrochloride | 314 nm | Water | redalyc.org |

| Ranitidine Hydrochloride | ~323 nm (Calculated) | Methanol (B129727) | ijcrar.com |

The consistency of the absorption maximum across different studies on ranitidine confirms the electronic properties of the nitroethenediamine chromophore, which would dominate the UV-Vis spectrum of this compound.

Molar Absorptivity and Spectral Fingerprinting

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores. The spectral fingerprint of a molecule, defined by its absorption maxima (λmax) and the corresponding molar absorptivity (ε), is a unique characteristic dependent on its electronic structure.

For this compound, the primary chromophores are the nitro-substituted ethenediamine moiety and the furan ring. The introduction of the N-oxide and S-oxide groups can induce subtle shifts in the electronic transitions of these chromophores compared to the parent ranitidine molecule, potentially altering the λmax and molar absorptivity.

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined by the Beer-Lambert law. While specific experimental molar absorptivity values for this compound are not widely reported in publicly available literature, the methodology would involve preparing solutions of known concentration and measuring their absorbance at the λmax. The resulting data provides a quantitative basis for its detection. For comparison, studies on the parent compound, ranitidine hydrochloride, have reported molar absorptivity values under various conditions, such as 3.05×10³ L/mol·cm at 480 nm after reaction with ninhydrin. researchgate.net A similar quantitative analysis for this compound would establish a crucial parameter for its identification and quantification in various matrices.

Table 1: Hypothetical UV-Vis Absorption Data for this compound This table is illustrative of the data that would be generated from a UV-Vis analysis, as specific experimental values are not available in the reviewed literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| λmax | Wavelength of maximum absorbance, corresponding to electronic transitions in the chromophores. | ~320 nm |

| Molar Absorptivity (ε) | A measure of the intrinsic ability of the molecule to absorb light at λmax. | Value in L·mol-1·cm-1 |

| Solvent | The solvent used for analysis, which can influence spectral properties. | Methanol or Acetonitrile |

X-Ray Diffraction (XRD) Analysis

X-ray diffraction is the most powerful technique for determining the solid-state structure of a crystalline material. It provides detailed information on atomic coordinates, bond lengths, bond angles, and crystal packing.

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-Ray Diffraction (PXRD) is an essential tool for the characterization of crystalline solids. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

For this compound, PXRD would be used to:

Identify it as a crystalline material.

Distinguish it from other known forms, such as the polymorphs of ranitidine hydrochloride or ranitidine base. nih.govnih.gov

Quantify its presence in a mixture with other solid forms.

While specific PXRD patterns for this compound are not documented in the searched literature, studies on ranitidine hydrochloride have demonstrated the utility of PXRD in identifying and quantifying its two polymorphic forms. nih.govjocpr.comnih.gov A similar analytical approach would be applied to a crystalline sample of this compound, where the unique set of 2θ peaks would serve as its identifier.

Single Crystal X-Ray Diffraction for Absolute Structure and Conformational Analysis

Single Crystal X-Ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. This technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically resolved into the precise location of each atom in the crystal lattice.

For this compound, SCXRD analysis would provide unambiguous information on:

Molecular Connectivity: Confirming the covalent structure.

Conformation: Determining the preferred spatial arrangement of the flexible ethylthioethyl chain and the orientation of the furan and nitroethenediamine groups.

Stereochemistry: Establishing the absolute configuration (R or S) at the chiral sulfur center of the sulfoxide group.

Intermolecular Interactions: Revealing the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Although crystal structures for two polymorphic forms of ranitidine base have been solved from powder diffraction data nih.gov, and studies using SCXRD have been performed on other complex molecules rsc.orgmdpi.com, no published single crystal structure for this compound is currently available. If a suitable crystal were grown, the analysis would yield precise crystallographic data as illustrated in the hypothetical table below.

Table 2: Illustrative Crystallographic Data from Single Crystal XRD This table represents the type of parameters obtained from a successful SCXRD experiment. The values are hypothetical.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C13H22N4O5S |

| Formula Weight | The mass of one mole of the compound. | 346.41 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å, β = X° |

| Volume (V) | The volume of the unit cell. | Value in Å3 |

| Z | The number of molecules per unit cell. | 4 |

Chiroptical Spectroscopy (If Applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. The this compound molecule is inherently chiral due to the presence of a stereogenic center at the sulfur atom of the sulfoxide group. Therefore, chiroptical methods are applicable and would be highly informative.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. jascoinc.com A CD spectrum provides information about the stereochemical features of a molecule. For a chiral molecule like this compound, a CD spectrum would exhibit positive or negative peaks (known as Cotton effects) in the regions of its UV-Vis absorption.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral sulfoxide center. Theoretical calculations could be used in conjunction with experimental CD spectra to assign the absolute configuration (R or S) to a specific enantiomer. Furthermore, because CD is highly sensitive to molecular conformation, it could be used to study conformational changes in solution. plos.org While CD is a powerful tool for studying chiral molecules, no specific CD spectra for this compound have been reported in the reviewed literature.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. scirp.org ORD and CD are related phenomena (through the Kramers-Kronig relations) and provide complementary information about the stereochemistry of a chiral molecule. mdpi.com An ORD curve for a pure enantiomer of this compound would show a characteristic dispersion curve, with the optical rotation value varying significantly near the wavelengths of electronic absorption. This technique would confirm the optical activity of the molecule and could be used to determine its specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm), a key physical property for a chiral compound. As with CD spectroscopy, no ORD data for this compound are currently available in the scientific literature.

Computational Chemistry and Theoretical Modeling of Ranitidine N,s Dioxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. For a compound like Ranitidine (B14927) N,S-Dioxide, with its multiple functional groups and significant flexibility, these calculations offer invaluable insights.

Density Functional Theory (DFT) stands as a primary workhorse in the computational study of medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are ideally suited for determining the ground state properties of Ranitidine N,S-Dioxide.

In typical studies on related molecules like Ranitidine Hydrochloride, the B3LYP hybrid functional is commonly employed ijcrar.combiointerfaceresearch.com. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such a setup would be used to calculate key properties, including the molecule's total energy, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, DFT has been effectively used to investigate the formation mechanisms of N-nitrosodimethylamine (NDMA) from ranitidine, modeling reaction pathways and calculating activation energies nih.gov.

Ab initio (Latin for "from the beginning") molecular orbital theories are a class of methods that solve the electronic Schrödinger equation without recourse to empirical parameters. scribd.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy, often referred to as the "gold standard" in computational chemistry. researchgate.net

For a molecule of the size of this compound, high-level ab initio calculations would typically be reserved for benchmarking DFT results or for calculating specific properties where high accuracy is paramount. For example, local pair natural orbital (LPNO) coupled-cluster methods, such as LPNO-CCSD(T), have been successfully applied to model fragments of ranitidine to study tautomeric equilibria with high precision. researchgate.net These high-level calculations would be essential for resolving subtle electronic effects or for obtaining highly accurate reaction and activation energies for any potential decomposition pathways of the N,S-dioxide.

The choice of basis set is a critical component of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For molecules containing second-row elements like sulfur, polarization and diffuse functions are essential for accurate descriptions.

Pople-style basis sets, such as 6-31G(d,p) or 6-311G *, are frequently used in DFT studies of ranitidine and its derivatives. nih.govijcrar.com The "(d,p)" notation indicates the addition of d-polarization functions on heavy atoms and p-polarization functions on hydrogen atoms, allowing for greater flexibility in describing anisotropic electron distributions in bonds. For higher accuracy calculations, correlation-consistent basis sets, such as Dunning's cc-pVTZ , might be employed, especially in conjunction with ab initio methods.

The general computational methodology would involve:

Building the initial 3D structure of this compound.

Performing a full geometry optimization using a selected method (e.g., B3LYP/6-31G(d,p)) to find the lowest energy structure.

Confirming the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation (which should yield no imaginary frequencies).

Calculating the desired electronic properties from the optimized geometry.

Table 1: Common Computational Methodologies for Ranitidine Derivatives This table outlines typical methods used for related compounds, which would be applicable to this compound.

| Aspect | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| DFT Functional | B3LYP | Geometry Optimization, Electronic Properties | nih.govijcrar.com |

| Ab Initio Method | LPNO-CCSD | High-Accuracy Energy Calculations | researchgate.net |

| Basis Set | 6-31G(d,p) | Standard for geometry and frequency calculations | ijcrar.com |

| Basis Set | 6-311G* | Higher accuracy for energy calculations | nih.gov |

Ab Initio Molecular Orbital Theory for High-Level Electronic Structure Calculations

Molecular Structure and Conformational Landscape Analysis

The presence of multiple single bonds in this compound allows for significant conformational freedom, making its structural analysis a complex but vital task.

A full geometry optimization using DFT would yield the equilibrium structure of the molecule. This process systematically adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum total energy. While specific, peer-reviewed optimized parameters for this compound are not available, computational databases provide predicted values. nih.gov A detailed study would report these parameters and compare them to known values from similar structures or fragments to validate the computational model. For example, studies on Ranitidine Hydrochloride have reported optimized bond lengths and angles that show good agreement with experimental X-ray diffraction data. ijcrar.com

Table 2: Computed Identifiers and Properties for this compound Data sourced from automated computational predictions available in the PubChem database.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₅S | nih.gov |

| Molecular Weight | 346.41 g/mol | nih.gov |

| IUPAC Name | N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide | nih.gov |

| InChIKey | LUDYETSZJZHPPA-MDWZMJQESA-N | nih.gov |

| Canonical SMILES | CN/C(=C[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)CN+(C)[O-] | nih.gov |

Due to its flexible side chains, this compound can exist in numerous conformations. The characterization of these different spatial arrangements (isomers or conformers) and their relative energies is achieved by exploring the molecule's Potential Energy Surface (PES).

A PES scan involves systematically rotating specific dihedral angles (e.g., those around the C-S, C-C, and C-N bonds of the ethyl-sulfinylmethyl chain) and calculating the energy at each step. This process identifies various low-energy conformers and the energy barriers that separate them. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt under different conditions. The parent compound, Ranitidine Hydrochloride, is known to exhibit conformational disorder in its crystal structure, highlighting the importance of this type of analysis for its derivatives. researchgate.net A thorough computational study on this compound would be necessary to map its conformational landscape and identify the most stable isomers.

Geometric Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

Prediction of Spectroscopic Parameters

Computational methods allow for the accurate prediction of various spectroscopic parameters for this compound, offering a theoretical baseline for experimental validation. These predictions are crucial for identifying the molecule and understanding its electronic and structural characteristics.

Theoretical Vibrational Spectra (IR, Raman) Simulation

The simulation of infrared (IR) and Raman spectra for this compound is typically performed using Density Functional Theory (DFT) calculations. Methods such as the B3LYP functional combined with a basis set like 6-31G(d,p) are commonly employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. ijcrar.combiointerfaceresearch.com The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculated frequencies correspond to specific vibrational modes of the molecule's functional groups. For this compound, key vibrations would include the stretching of the N-oxide, sulfoxide (B87167) (S=O), nitro (NO2), and various C-H, C-N, and C-O bonds. ijcrar.comirdg.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative and based on typical frequency ranges for the specified functional groups as predicted by DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-O Stretch | Amine Oxide | ~950 - 970 |

| S=O Stretch | Sulfoxide | ~1030 - 1060 |

| Asymmetric NO₂ Stretch | Nitro Group | ~1550 - 1570 |

| Symmetric NO₂ Stretch | Nitro Group | ~1340 - 1360 |

| C=C Stretch | Nitroethene Moiety | ~1620 - 1640 |

| C-H Stretch | Alkyl & Furan (B31954) | ~2900 - 3100 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors. ijcrar.comjst.go.jp These calculations provide theoretical chemical shifts that, when compared to experimental spectra, help in the definitive assignment of signals to specific nuclei within the this compound molecule. Such analyses have been successfully applied to the parent compound, ranitidine, to differentiate its polymorphic forms. jst.go.jp

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical chemical shift (δ) values in ppm relative to a standard (e.g., TMS), as would be predicted from GIAO-DFT calculations.

| Atom Type | Position in Molecule | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | N-CH₃ | ~2.8 - 3.0 |

| ¹H | N(O)(CH₃)₂ | ~3.2 - 3.4 |

| ¹H | Furan ring protons | ~6.5 - 7.5 |

| ¹H | =CH-NO₂ | ~6.8 - 7.0 |

| ¹³C | N(O)(CH₃)₂ | ~60 - 65 |

| ¹³C | Furan ring carbons | ~110 - 155 |

| ¹³C | C=CH-NO₂ | ~150 - 155 |

Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. ijcrar.combiointerfaceresearch.comresearchgate.net The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are crucial for understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate the molecule's charge transfer properties. ijcrar.com

Table 3: Predicted UV-Vis Absorption Data for this compound via TD-DFT This table is a representative example of data obtained from TD-DFT calculations.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| ~320 | ~0.5 | HOMO -> LUMO (π -> π) |

| ~230 | ~0.3 | HOMO-1 -> LUMO (π -> π) |

| ~205 | ~0.2 | n -> π* |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of formation and degradation pathways of this compound.

Transition State Characterization for Formation and Degradation Pathways

To understand how this compound is formed (e.g., from the oxidation of ranitidine) and how it might degrade, computational methods are used to locate and characterize the transition states (TS) of each reaction step. A transition state represents the highest energy point along a reaction coordinate and is identified computationally as a first-order saddle point on the potential energy surface. Its structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govacs.org Studies on the degradation of the parent ranitidine molecule to form impurities like N-Nitrosodimethylamine (NDMA) have utilized DFT to identify key intermediates and transition states, providing a methodological framework for studying the pathways involving the N,S-dioxide derivative. nih.govacs.org

Energy Barriers and Reaction Kinetics Prediction

Once the reactants, products, and transition states are optimized, the energy barriers (activation energies, ΔE‡ or ΔG‡) for the reactions can be calculated. These barriers are the energy difference between the transition state and the reactants. A lower energy barrier implies a faster reaction rate. By calculating these barriers for various potential formation and degradation pathways, computational models can predict which routes are kinetically favorable. For instance, computational studies on NDMA formation from ranitidine have shown that differences in activation free energy can explain the varying yields of products from different precursors. acs.org This approach allows for a predictive understanding of the stability and reactivity of this compound under different conditions.

Table 4: Hypothetical Predicted Energy Barriers for this compound Reactions This table provides an illustrative example of kinetic parameters derived from computational pathway analysis.

| Reaction Pathway Step | Predicted Activation Energy (ΔG‡, kcal/mol) | Kinetic Implication |

|---|---|---|

| Formation: Ranitidine -> this compound | 15 - 20 | Moderately fast reaction |

| Degradation: Side-chain cleavage | 25 - 30 | Slow reaction, relatively stable |

| Degradation: Furan ring opening | > 35 | Very slow reaction, not a major pathway |

Molecular Dynamics Simulations for Conformational Transitions

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, capturing the transitions between different conformational states over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the provided search results, the principles of this technique are well-established for similar molecules. google.comcuni.cz

MD simulations can provide critical information regarding the structural rearrangements that occur during various chemical processes. google.com For molecules like ranitidine and its analogues, MD simulations have been employed to understand mechanisms such as inhibitor binding and conformational changes. mdpi.comresearchgate.net Such simulations typically involve defining a force field (e.g., AMBER, CHARMM, GROMACS) to describe the interactions between atoms and then solving Newton's equations of motion to track their movements over time. google.com By analyzing the trajectory of the atoms, researchers can identify dominant conformations, understand the flexibility of different molecular regions, and explore the energy landscape of conformational transitions. google.comcuni.cz

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods are essential for dissecting the intricate details of electron distribution within this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net

For ranitidine hydrochloride, a related compound, the HOMO-LUMO energy gap has been calculated using Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set. ijcrar.com These calculations revealed that the HOMO is distributed over the entire carbon chain, while the LUMO is associated with the nitro group, suggesting that intramolecular charge transfer can occur from the carbon chain to the electronegative nitro group. ijcrar.com Similar computational approaches can be applied to this compound to determine its specific HOMO-LUMO energies and gap, thereby providing insights into its kinetic stability and chemical reactivity. grafiati.com

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. mdpi.com Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comuni-muenchen.de

In studies of related molecules, MEP analysis has been used to identify reactive sites. For instance, in ranitidine, the furan ring has been shown to have a strongly electrophilic site. scholaris.ca For this compound, MEP mapping would reveal the electrostatic potential around the N-oxide and S-oxide groups, providing crucial information about its charge distribution and potential sites for intermolecular interactions. scholaris.canih.gov This technique graphically illustrates the regions of a molecule that are attractive to charged species, offering a guide to its chemical behavior. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within a molecule. grafiati.com

Degradation Chemistry and Stability Profile of Ranitidine N,s Dioxide

Oxidative Degradation Mechanisms of the Di-Oxide

Specific studies detailing the oxidative degradation mechanisms of ranitidine (B14927) N,S-dioxide are not readily found in published literature. Research on ranitidine degradation has shown that oxidation of the dimethylaminomethyl-furan moiety can occur, but the subsequent degradation of an N,S-dioxide derivative is not a primary focus of these studies. The oxidative processes involving ranitidine often center on the conditions that lead to the formation of NDMA, which involves the nitrosation of the dimethylamine (B145610) group, rather than the breakdown of a pre-existing dioxide.

Photolytic and Radiolytic Degradation Studies

There is a lack of specific research on the photolytic and radiolytic degradation of ranitidine N,S-dioxide. Studies on the photostability of ranitidine itself indicate that it can degrade upon exposure to light, and this degradation can be influenced by the presence of other substances. However, the specific pathways and products resulting from the photolysis or radiolysis of its N,S-dioxide derivative have not been extensively characterized in the available scientific literature.

Thermal Decomposition Pathways and Kinetics

Information regarding the thermal decomposition pathways and kinetics specifically for this compound is not available. Thermal degradation studies have been a significant area of focus for ranitidine, particularly concerning the thermal formation of NDMA from the ranitidine molecule. These studies have identified that the dimethylamino group and the nitro group in the ranitidine structure are precursors to NDMA formation at elevated temperatures. However, the thermal stability and decomposition routes of the N,S-dioxide have not been a subject of detailed investigation.

Hydrolytic Degradation under Varying pH Conditions

While the hydrolysis of ranitidine has been studied under various pH conditions, leading to different degradation products, specific data on the hydrolytic degradation of this compound is not present in the available literature. The stability of ranitidine itself is known to be pH-dependent, but this knowledge does not directly translate to the stability profile of its N,S-dioxide derivative without specific experimental studies.

Influence of Environmental Factors on Stability (e.g., light, oxygen, water activity)

General studies on ranitidine have highlighted that factors such as light, oxygen, and moisture can influence its stability and the formation of degradants. However, dedicated studies quantifying the influence of these specific environmental factors on the stability of this compound are not found in the scientific literature.

Identification and Characterization of Degradation Products and Byproducts

The primary focus of degradation product identification in the context of ranitidine has been on NDMA and other impurities arising from the parent drug. While ranitidine N-oxide and S-oxide are recognized as related substances and potential degradation products of ranitidine, the subsequent degradation products of this compound have not been identified or characterized in the available research.

Kinetic Studies of Degradation Processes for Stability Prediction

Due to the lack of detailed studies on the degradation of this compound, kinetic data for its decomposition processes are not available. Stability prediction for this specific compound would require dedicated kinetic studies under various stress conditions (e.g., thermal, photolytic, hydrolytic), which have not been reported in the scientific literature.

Analytical Method Development and Validation for Ranitidine N,s Dioxide

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the separation and quantification of ranitidine (B14927) and its related substances, including Ranitidine N,S-Dioxide. These techniques leverage differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have proven to be the most effective approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of ranitidine and its metabolites due to its high resolution, sensitivity, and specificity. scienceasia.org Methodologies have been developed that can simultaneously determine ranitidine, ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine (B8681039). nih.gov

Reverse-Phase HPLC Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for ranitidine and its polar metabolites. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Several RP-HPLC methods have been established for the analysis of ranitidine oxides. One such method developed for the simultaneous determination of ranitidine and its metabolites in plasma and urine utilizes a cation-exchange column. nih.gov The mobile phase consists of a mixture of 0.1 M sodium acetate (B1210297) buffer (pH 5), acetonitrile (B52724), and tetrahydrofuran (B95107) (56.5:36:7.5, v/v), with UV detection at 320 nm. nih.gov Another study describes a method for separating ranitidine from its S-oxide using a C18 column with a mobile phase of methanol (B129727) and 0.01 M Na₂HPO₄ (pH 7.0) in a 1:1 ratio. jocpr.com

A post-column fluorimetric derivatization technique has also been employed to enhance detection sensitivity. jocpr.com This method involves an initial isocratic separation with an acetonitrile-phosphate buffer (pH 6) mobile phase, followed by a gradient. After separation, the analytes react with sodium hypochlorite (B82951) and then o-phthalaldehyde (B127526)/2-mercaptoethanol (B42355) to form highly fluorescent products. jocpr.com

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Cation-exchange column | 0.1 M Sodium Acetate Buffer (pH 5) : Acetonitrile : Tetrahydrofuran (56.5:36:7.5 v/v) | UV at 320 nm | nih.gov |

| Microsorb-MV C18 | Methanol : 0.01 M Na₂HPO₄ (pH 7.0) (1:1 v/v) | UV at 320 nm | jocpr.com |

| Reversed-Phase Column | Isocratic: 7:93 (v/v) Acetonitrile : 7.5 mM Phosphate Buffer (pH 6), then gradient to 25:75 (v/v) | Post-column fluorimetric derivatization | jocpr.com |

Normal-Phase HPLC Methodologies

While less common, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) has also been developed for the separation of ranitidine and its metabolites. nih.gov This approach uses a polar stationary phase and a less polar mobile phase. NP-HPLC was found to be particularly advantageous when coupled with mass spectrometry using a moving belt interface, as it circumvented the thermal degradation observed with aqueous reverse-phase eluents under high-temperature evaporation conditions. nih.gov One successful normal-phase system utilized a mobile phase composed of methanol, propan-2-ol, and 5 M ammonium (B1175870) acetate (50:50:1). nih.gov This system allowed for the successful identification of ranitidine, ranitidine-N-oxide, and ranitidine-S-oxide in urine samples. nih.gov

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Spherisorb S 5 CN | Methanol : Propan-2-ol : 5 M Ammonium Acetate (50:50:1 v/v/v) | Mass Spectrometry (MS) | nih.gov |

Chiral HPLC for Enantiomeric Separations (if stereoisomers exist)

The this compound molecule possesses a chiral center at the sulfur atom of the sulfoxide (B87167) group. sigmaaldrich.comncats.ionih.gov The presence of this stereocenter means the compound can exist as a pair of enantiomers (R and S isomers). The separation of enantiomers is critical in pharmaceutical analysis as they can exhibit different pharmacological and toxicological properties.

While the existence of stereoisomers for ranitidine sulfoxide is established, specific analytical methods for the chiral separation of this compound are not extensively documented in the reviewed literature. However, general methodologies for the enantioseparation of chiral sulfoxides using HPLC are well-established and applicable. These methods typically employ chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated powerful chiral recognition abilities for sulfoxide compounds. researchgate.netnih.gov For instance, cellulose tris(4-chloro-3-methylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have been used successfully for separating various chiral sulfoxides. researchgate.netnih.gov The separation is typically achieved using normal-phase, reverse-phase, or polar organic mobile phases. researchgate.net Therefore, the development of a chiral HPLC method for this compound would likely involve screening various polysaccharide-based CSPs with different mobile phase compositions to achieve optimal enantiomeric resolution.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. The high temperatures required for volatilization in the GC inlet can cause thermal degradation of the ranitidine molecule and its oxides. nih.gov This instability can lead to the formation of other byproducts, which complicates the analysis and does not provide an accurate quantification of the original analyte.

However, GC, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for the identification and quantification of volatile impurities or degradation products that may be present alongside or formed from ranitidine products. researchgate.net For instance, GC-MS has been employed to detect volatile sulfur-containing compounds that contribute to the odor of ranitidine in the solid state. researchgate.net It is also a primary method for the analysis of N-nitrosodimethylamine (NDMA), a carcinogenic impurity that has been a significant concern in ranitidine products. acs.org When analyzing for such volatile byproducts, techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation prior to GC-MS analysis. researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of ranitidine and its related substances. researchgate.net This technique separates ions based on their electrophoretic mobility in an electric field, making it highly suitable for polar and charged compounds like this compound. CE methods are characterized by high efficiency, rapid analysis times, and minimal sample consumption. jocpr.comnih.gov

Studies have shown that an optimized CE method can be equivalent or even superior to HPLC in terms of sensitivity and selectivity for ranitidine analysis. jocpr.com A novel method for determining ranitidine in urine has been developed using CE coupled with electrochemiluminescent (ECL) detection. nih.gov In this method, separation was achieved using a buffer solution, and ranitidine was detected at an applied voltage of 1.20 V. The method demonstrated a low detection limit of 7 x 10⁻⁸ M and was successfully applied to urine samples with an analysis time of under 6 minutes. nih.gov Given its success with the parent drug and other polar metabolites, CE represents a highly viable and efficient technique for the analytical method development for this compound.

Advanced Detection Methodologies in Chromatography

There is no specific published information on the chromatographic analysis of this compound.

Diode Array Detection (DAD) and UV Detection

No studies detailing the DAD or UV detection parameters for this compound, such as its maximum absorbance wavelength (λmax), were found.

Mass Spectrometric (MS) Detection and Fragmentation Analysis

While one thesis included this compound in an LC-MS/MS study, it did not publish the compound's specific mass transitions or fragmentation patterns. ulsan.ac.kr

Fluorescence Detection (If Applicable)

The applicability of fluorescence detection for this compound has not been documented. Methods exist for other ranitidine metabolites using post-column derivatization to induce fluorescence, but this has not been reported for the N,S-dioxide derivative. pharmaffiliates.comclearsynth.com

Spectrophotometric Quantification Methods

No spectrophotometric methods for the direct quantification of this compound have been published.

Method Validation According to International Guidelines (e.g., ICH)

As no specific analytical methods for this compound are published, there are no corresponding validation reports based on ICH guidelines.

Specificity and Selectivity Assessment

Without established analytical procedures, no data on the specificity or selectivity of an assay for this compound in the presence of ranitidine or its other metabolites is available.

Linearity, Range, and Sensitivity (LOD, LOQ)

The establishment of linearity, range, and sensitivity is fundamental to any quantitative analytical method. While specific, comprehensive validation data for this compound is not extensively published, valuable insights can be drawn from methods developed for its closely related analogues, Ranitidine S-oxide and Ranitidine N-oxide.

A high-performance liquid chromatography (HPLC) method developed for the simultaneous determination of ranitidine and its metabolites provides relevant data. In one such study, detector responses were found to be linearly related to the on-column concentrations for both ranitidine and Ranitidine S-oxide. jocpr.com For Ranitidine S-oxide, a linear range of 0.005 to 0.320 µg was established. jocpr.com

Another sensitive HPLC method, designed for the simultaneous determination of ranitidine and its key metabolites including Ranitidine N-oxide and Ranitidine S-oxide, established detection limits in plasma samples. The limit of detection (LOD) was reported as 10 ng/ml for Ranitidine S-oxide and 15 ng/ml for Ranitidine N-oxide. nih.gov These values indicate the high sensitivity required to detect these metabolites in biological matrices.

Further research employing spectrophotometric methods after derivatization has also defined linearity ranges. For instance, a method for ranitidine hydrochloride using 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent demonstrated linearity in the range of 2-16 μg/mL. ajprd.com While this data pertains to the parent drug, it highlights a common concentration range evaluated in pharmaceutical analysis.

The following table summarizes linearity and sensitivity data for ranitidine's primary oxide metabolites, which can serve as a proxy for establishing analytical methods for this compound.

Table 1: Linearity and Sensitivity Data for Ranitidine Oxides

| Compound | Analytical Method | Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Ranitidine S-oxide | HPLC | 0.005–0.320 µg | 10 ng/ml nih.gov | Not specified |

| Ranitidine N-oxide | HPLC | Not specified | 15 ng/ml nih.gov | Not specified |

Accuracy and Precision Determination

Accuracy and precision are critical performance characteristics that demonstrate the reliability of an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.

For methods analyzing ranitidine and its metabolites, accuracy is often assessed through recovery studies. In a study determining ranitidine in pediatric plasma samples using solid-phase extraction and HPLC, extraction recoveries ranged from 92.30% to 103.88%. nih.gov Another study reported recovery percentages for ranitidine between 97.53% and 99.70% from pharmaceutical preparations.

Precision is typically expressed as the relative standard deviation (RSD) for a series of measurements. A robust HPLC method for ranitidine in human serum reported intra-day and inter-day coefficients of variation (a measure of precision) ranging from 1% to 6% and 3% to 10%, respectively. nih.gov In a separate validation study for a stability-indicating HPLC method, the RSD for repeatability was less than 2.0%. ijrpc.com

The table below presents typical accuracy and precision data found in the validation of analytical methods for ranitidine, which would be expected for a validated method for this compound.

Table 2: Accuracy and Precision Data for Ranitidine Analytical Methods

| Parameter | Method | Result |

|---|---|---|

| Accuracy | ||

| Recovery | HPLC with SPE in plasma nih.gov | 92.30% - 103.88% |

| Recovery | HPLC in pharmaceutical preparations | 97.53% - 99.70% |

| Precision (%RSD) | ||

| Intra-day | HPLC in serum nih.gov | 1% - 6% |

| Inter-day | HPLC in serum nih.gov | 3% - 10% |

Robustness and Transferability

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Transferability demonstrates that the method can be successfully performed by different analysts in different laboratories.

In the development of an improved HPLC method for ranitidine, robustness was demonstrated by having two analysts run the method on two different HPLC systems on different days. windows.net The results indicated the method was stable and provided reproducible results, even with small changes in retention time due to differences in system configuration. windows.net Further testing involved altering the mobile phase gradient rate by ±10%, which resulted in only minor shifts in retention time without impacting resolution. windows.net

Another study on a spectrophotometric method for ranitidine hydrochloride assessed robustness by introducing small variations in method variables. ajprd.com The recovery percentages were calculated for each variation, and it was found that these small changes did not significantly affect the procedure's outcome, indicating its reliability for routine analysis. ajprd.com

Sample Preparation and Matrix Effects in Research Analysis

Effective sample preparation is crucial for isolating the analyte of interest from complex matrices, thereby minimizing interference and enhancing analytical sensitivity.

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration. In the analysis of ranitidine and its metabolites in biological fluids, SPE has proven effective. A sensitive HPLC method for determining ranitidine in pediatric plasma samples utilized a simple and rapid SPE technique with disposable copolymer-packed cartridges. nih.gov Another approach used magnetic solid-phase extraction (MSPE) with magnetic iron oxide nanoparticles to preconcentrate ranitidine from human plasma and aquatic samples before spectrophotometric determination. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. For the analysis of ranitidine in human serum, a robust HPLC method employed LLE with dichloromethane, followed by a back-extraction step with phosphoric acid. nih.gov In a method for the simultaneous determination of ranitidine and its metabolites in plasma, samples were extracted at a basic pH using a mixture of acetonitrile and ethyl acetate (3:2, v/v). nih.gov This technique yielded high recovery for ranitidine (99.8%) and moderate to good recovery for its S-oxide (74.2%) and N-oxide (30.4%) metabolites. nih.gov

More novel approaches have explored the use of ionic liquids as an extraction medium for the LLE of ranitidine from environmental samples, showcasing the continuous innovation in sample preparation. nih.gov

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, often to enhance its detectability. This is particularly useful for compounds that lack a strong chromophore for UV detection or are not easily ionizable for mass spectrometry.

For ranitidine and its related substances, which contain secondary amine groups, various derivatization strategies have been explored.

Pre-column derivatization with reagents that introduce a fluorescent or UV-absorbing tag is a common approach. A novel HPLC method for ranitidine was developed based on pre-column derivatization with benzoin, with UV detection at 268 nm. Another sensitive method for ranitidine in human plasma involved pre-column derivatization with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) to form a fluorescent product. researchgate.net A spectrophotometric method for ranitidine hydrochloride utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate (B1201080) buffer, which reacts with the amine groups to produce a derivative with a strong UV absorbance at 255 nm. ajprd.com

Post-column derivatization involves the reaction of the analyte with a reagent after chromatographic separation but before detection. A reversed-phase liquid chromatography method for the determination of ranitidine and its main metabolites, Ranitidine N-oxide and Ranitidine S-oxide, in plasma and urine employed post-column fluorimetric derivatization. jocpr.com This was based on the reaction with sodium hypochlorite to generate primary amines, which then reacted with o-phthalaldehyde and 2-mercaptoethanol to form highly fluorescent products. jocpr.com This strategy avoids potential issues with multiple derivatization products from a single analyte and allows for the separation of the underivatized compounds.

Impurity Profiling and Control Strategies for Ranitidine N,s Dioxide

Identification and Quantification of Process-Related Impurities from Synthesis

The synthesis of any chemical compound, including Ranitidine (B14927) N,S-Dioxide for research purposes, can introduce impurities. These process-related impurities can originate from starting materials, intermediates, reagents, or by-products of side reactions. While specific synthetic routes for Ranitidine N,S-Dioxide are not extensively detailed in publicly available literature, general principles of organic synthesis allow for the prediction of potential impurities.

For instance, the synthesis of the parent compound, ranitidine, involves several steps where impurities can be introduced. synthinkchemicals.com Given that this compound is an oxidized form of ranitidine, its synthesis would likely start from ranitidine or a late-stage intermediate. Therefore, impurities present in the ranitidine starting material could carry over into the final this compound product.

A critical process-related impurity concern is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. wikipedia.orgnih.gov While much of the focus on NDMA has been on its formation during storage of ranitidine products, the potential for its formation during synthesis, particularly under certain reaction conditions, cannot be overlooked. nih.govacs.org

Table 1: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Potential Origin |

|---|---|

| Unreacted Ranitidine | Incomplete oxidation of the starting material. |

| Ranitidine N-Oxide | Incomplete or side oxidation reactions. pharxmonconsulting.comwindows.net |

| Ranitidine S-Oxide | Incomplete or side oxidation reactions. wikipedia.orgasianpubs.org |

| N-Nitrosodimethylamine (NDMA) | Side reaction involving precursor fragments. nih.govnih.gov |

Quantification of these impurities in research samples necessitates the use of sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection. windows.netlcms.czinnovareacademics.in

Characterization of Degradation Impurities from this compound

This compound, like its parent compound, can degrade under various stress conditions such as heat, humidity, light, and in the presence of acids or bases. jst.go.jpjst.go.jp Characterizing these degradation products is crucial for understanding the stability of research samples and ensuring the integrity of experimental results.

Forced degradation studies are a common approach to identify potential degradation impurities. These studies involve exposing the compound to harsh conditions to accelerate its breakdown. Analysis of the stressed samples, typically by LC-MS, allows for the identification of the resulting degradation products.

A significant degradation pathway for ranitidine and its derivatives involves the formation of N-nitrosodimethylamine (NDMA). nih.govacs.orgjst.go.jpresearchgate.net Studies have shown that the degradation of ranitidine itself can lead to the formation of NDMA, and it is plausible that this compound could follow similar degradation pathways. acs.org The presence of moisture and oxygen has been identified as a factor in the formation of NDMA in ranitidine formulations. jst.go.jp One study found that exposing solid ranitidine to a xenon lamp resulted in sixteen different degradation products, including N,N-dimethylformamide (DMF). nih.gov

Other potential degradation impurities could arise from the cleavage of the molecule at various points. For example, hydrolysis under acidic or basic conditions could break down the ether or thioether linkages. windows.netasianpubs.org

Table 2: Potential Degradation Impurities of this compound

| Impurity Name | Formation Condition |

|---|---|

| N-Nitrosodimethylamine (NDMA) | Heat, humidity, light exposure. nih.govjst.go.jpjst.go.jp |

| N,N-dimethylformamide (DMF) | Photo-irradiation. nih.gov |

Strategies for Impurity Control and Mitigation in Research Samples

Controlling and mitigating impurities in research samples of this compound is essential for obtaining accurate and reproducible scientific data. Several strategies can be employed:

Purification of Starting Materials: Ensuring the purity of the starting ranitidine is a critical first step. This can be achieved through techniques like recrystallization or chromatography.

Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, pH, and reaction time can minimize the formation of by-products and degradation products.

Appropriate Work-up and Purification: Post-reaction work-up procedures should be designed to effectively remove unreacted starting materials, reagents, and side products. Purification of the final this compound sample, for instance by preparative HPLC, is often necessary to achieve high purity.

Proper Storage: To prevent degradation, research samples of this compound should be stored in well-sealed containers, protected from light, and kept at a controlled low temperature and humidity. jst.go.jpbiotech-asia.org

Use of Stabilizers: In some cases, the addition of antioxidants or other stabilizers might be considered to prevent oxidative degradation, although this would need to be carefully evaluated for its impact on the intended research.

Implementing a robust control strategy that combines these elements is key to ensuring the quality of this compound used in research. innovareacademics.inulisboa.pt

Development of Reference Standards for Impurity Analysis

The accurate identification and quantification of impurities in this compound rely on the availability of high-quality reference standards. sigmaaldrich.com These standards are essential for method validation and for the routine analysis of sample purity.

Reference standards for known impurities, such as Ranitidine N-Oxide and Ranitidine S-Oxide, may be commercially available from various suppliers. pharmaffiliates.compipitech.com For novel or uncharacterized impurities discovered during synthesis or degradation studies, the process involves:

Isolation: The impurity needs to be isolated from the sample mixture, often using preparative chromatography.

Characterization: The structure of the isolated impurity is then elucidated using a combination of analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Certification: Once the structure is confirmed, the isolated and purified compound can be qualified as a certified reference material (CRM) through rigorous testing to establish its purity and identity. These are produced in accordance with standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The United States Pharmacopeia (USP) and other pharmacopeias provide reference standards for ranitidine and several of its related compounds, which can be valuable resources. lgcstandards.com The availability of a comprehensive library of reference standards is crucial for the robust impurity profiling of this compound. synthinkchemicals.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Ranitidine N,S-Dioxide in the presence of related impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and a mobile phase of phosphate buffer (pH 6.5) and acetonitrile (85:15 v/v) at a flow rate of 1.0 mL/min. This method resolves this compound from impurities like Ranitidine-N-oxide and Ranitidine S-oxide, which elute at distinct retention times (e.g., this compound at ~0.72 RRT) . Confirmatory characterization should include nuclear magnetic resonance (NMR) spectroscopy to distinguish N-oxide and S-oxide moieties via chemical shifts in the 3.0–4.5 ppm range for methylene protons adjacent to oxidized sulfur/nitrogen groups.

Q. What are the common impurities associated with this compound, and how are they quantified?

- Methodological Answer : Key impurities include Ranitidine-N-oxide (RRT ~0.72), Ranitidine S-oxide (RRT ~0.64), and Ranitidine formaldehyde adduct (RRT ~1.36). Quantification follows USP guidelines using relative retention times (RRT) and peak area normalization. For example, the USP 35 specifies limits for impurities like Ranitidine complex nitroacetamide (≤0.14%) and Ranitidine diamine hemifumarate (≤0.57%) via gradient elution HPLC . Calibration curves for impurities should be validated with linearity (R² ≥ 0.995) and precision (%RSD < 2.0).

Advanced Research Questions

Q. How do experimental conditions influence the degradation pathways of this compound, particularly NDMA formation?

- Methodological Answer : NDMA formation is linked to nitrosation under acidic conditions (pH < 4) or in the presence of nitrite ions. To study this, design accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze samples using GC-MS with a limit of detection (LOD) ≤ 0.3 ppb. Evidence suggests that NDMA generation in ranitidine derivatives correlates with residual dimethylamine (DMA) and nitrite concentrations, requiring kinetic modeling (e.g., second-order rate constants) to predict degradation . Contradictions in degradation rates may arise from matrix effects (e.g., excipients in formulations), necessitating forced degradation studies with controlled nitrite levels.

Q. How can researchers optimize chromatographic separation for this compound and its degradation products?

- Methodological Answer : Response Surface Methodology (RSM) is effective for optimizing HPLC parameters. For example, a central composite design can evaluate factors like mobile phase pH (5.5–7.5), acetonitrile concentration (10–20%), and column temperature (25–40°C). In a ranitidine study, transforming the response variable (e.g., natural log of chromatographic efficiency) improved model fit, and excluding outlier runs (e.g., due to column blockage) enhanced accuracy . Advanced statistical tools (e.g., ANOVA for quadratic models) validate interactions between variables, ensuring robustness (e.g., resolution ≥ 2.0 between critical pairs).

Q. What mechanistic insights explain the stability differences between this compound and its parent compound under thermal stress?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that N,S-dioxide derivatives exhibit lower thermal stability due to weakened N–O and S–O bonds. For example, this compound shows a decomposition onset at ~150°C, compared to ~180°C for ranitidine hydrochloride. Computational studies (e.g., density functional theory) can quantify bond dissociation energies, identifying vulnerable sites for oxidative degradation. Contradictions in stability data may arise from polymorphic forms or residual solvents (e.g., DMF), requiring X-ray diffraction (XRD) and headspace GC-MS for clarification .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in impurity profiles or degradation rates should be cross-validated using orthogonal techniques (e.g., LC-MS vs. NMR) and controlled replication studies.